NSC 1940-d4

Mass Spectrometry Quantitative Bioanalysis Stable Isotope Labeling

NSC 1940-d4 (CAS 350818-63-2), systematically named 1-(2,2,3,3-tetradeuteriocyclopropyl)ethanone or cyclopropyl-2,2,3,3-d4 methyl ketone, is a deuterium-labeled analog of the organic compound cyclopropyl methyl ketone (NSC. This compound belongs to the class of stable isotope-labeled internal standards, characterized by the substitution of four specific hydrogen atoms on the cyclopropyl ring with deuterium atoms.

Molecular Formula C5H8O
Molecular Weight 88.14 g/mol
CAS No. 350818-63-2
Cat. No. B12349117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC 1940-d4
CAS350818-63-2
Molecular FormulaC5H8O
Molecular Weight88.14 g/mol
Structural Identifiers
SMILESCC(=O)C1CC1
InChIInChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3/i2D2,3D2
InChIKeyHVCFCNAITDHQFX-RRVWJQJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

NSC 1940-d4 (CAS 350818-63-2): Analytical Reference Standard Selection for Precise Quantification


NSC 1940-d4 (CAS 350818-63-2), systematically named 1-(2,2,3,3-tetradeuteriocyclopropyl)ethanone or cyclopropyl-2,2,3,3-d4 methyl ketone, is a deuterium-labeled analog of the organic compound cyclopropyl methyl ketone (NSC 1940) . This compound belongs to the class of stable isotope-labeled internal standards, characterized by the substitution of four specific hydrogen atoms on the cyclopropyl ring with deuterium atoms . It is a small molecule with a molecular formula of C5H4D4O and a molecular weight of 88.14 g/mol . The primary research and industrial application of NSC 1940-d4 is as a mass spectrometry (MS) internal standard, a role enabled by its nearly identical physicochemical properties to the unlabeled analyte, NSC 1940, while possessing a distinct mass difference that facilitates chromatographic and spectrometric differentiation [1].

Stable isotope-labeled internal standard (SIL-IS) for mass spectrometry
Deuterium-labeled analog designed for co-elution with cyclopropyl methyl ketone
Supports matrix-effect correction and recovery assessment in quantitative bioanalysis

Why Generic Cyclopropyl Methyl Ketone Analogs Cannot Substitute for NSC 1940-d4 in Quantitative Bioanalysis


Direct substitution of NSC 1940-d4 with unlabeled NSC 1940 or even another deuterated analog, such as NSC 1940-d8, is not analytically equivalent and can compromise the accuracy and reliability of quantitative bioanalysis [1]. The fundamental principle of stable isotope dilution mass spectrometry (SID-MS) relies on the co-elution of the analyte and its internal standard under identical chromatographic conditions, ensuring they experience the same matrix effects and ionization efficiency [2]. While the unlabeled compound cannot be differentiated from the target analyte, failing as an internal standard, a different deuterated analog may not co-elute identically due to subtle, yet significant, differences in the isotope effect on chromatographic retention. For example, the -d8 analog has a significantly different molecular weight (92.17 g/mol) compared to NSC 1940-d4 (88.14 g/mol) [3], which can alter its retention time and, consequently, its ability to correct for ion suppression or enhancement in a complex matrix. Therefore, selecting the correct, specifically deuterated form is critical for method robustness and data integrity.

Target: NSC 1940-d4
1 Cyclopropyl ring-deuterated for specific mass shift
2 Designed to co-elute with unlabeled analyte
Substitutes: Unlabeled & d8 Analog
! Unlabeled NSC 1940: cannot be differentiated from analyte, invalid ISTD
! NSC 1940-d8: different deuteration pattern may shift retention and compromise co-elution
! Alternative deuterated analogs: isotope effect may alter chromatographic behavior

Quantitative Differentiation of NSC 1940-d4 for Scientific Selection and Procurement


Distinct Molecular Weight and Mass Shift for Unambiguous MS Differentiation

NSC 1940-d4 provides a clear and specific mass spectrometric signal that is distinct from its unlabeled analog, NSC 1940, enabling its function as a reliable internal standard for quantitative analysis . The compound has a molecular weight of 88.14 g/mol due to the substitution of four hydrogen atoms with deuterium .

MS Differentiation
Head-to-head
Δm = +4.02 g/mol vs. unlabeled
Enables selective ISTD signal detection
Required for LC-MS/MS quantification
Mass Spectrometry Quantitative Bioanalysis Stable Isotope Labeling

Differentiation from Alternative Deuterated Analog (NSC 1940-d8) by Labeling Position and Mass

NSC 1940-d4 is labeled with four deuterium atoms specifically on the cyclopropyl ring, whereas the alternative deuterated standard NSC 1940-d8 is fully deuterated at all eight hydrogen positions, including the methyl group . This results in a different molecular weight and potentially different chromatographic behavior [1].

d4 vs d8 Labeling
Head-to-head
Ring-d4 (88.14 g/mol) vs. fully-d8 (92.17 g/mol)
Different retention may affect co-elution
Deuteration pattern impacts method robustness
Isotope-Labeled Standards Method Development Analytical Chemistry

High Isotopic Purity Specification for Reliable Quantitative Analysis

Commercial specifications for NSC 1940-d4 include a high level of isotopic enrichment (≥98% atom D) and chemical purity (≥98% by HPLC) . This high isotopic purity minimizes the signal contribution from the unlabeled or partially labeled species, ensuring the internal standard signal is specific and does not interfere with the quantification of the target analyte.

Isotopic Purity
Specification review
≥98% atom D, ≥98% HPLC
Minimizes unlabeled signal interference
Critical procurement criterion
Quality Control Bioanalysis Stable Isotope-Labeled Compounds

Physicochemical Property Equivalence to Parent Analyte for Optimal Analytical Performance

The physicochemical properties of NSC 1940-d4 are virtually identical to its unlabeled parent compound, NSC 1940, except for mass . Calculated properties such as density, boiling point, and LogP are predicted to be nearly the same . This ensures that during sample preparation, extraction, and chromatographic separation, the internal standard behaves identically to the analyte, thereby effectively correcting for any losses or variations in sample handling and instrument response.

Physicochemical Equivalence
Class-level inference
Density, BP, LogP nearly identical to unlabeled
Supports co-elution and recovery correction
Predicted values; verify with supplier
Chromatography Internal Standard Sample Preparation

Validated Application Scenarios for NSC 1940-d4 Procurement Based on Differential Evidence


Quantitative LC-MS/MS Bioanalysis of Cyclopropyl Methyl Ketone in Biological Matrices

NSC 1940-d4 is the preferred internal standard for developing and validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of cyclopropyl methyl ketone (NSC 1940) in complex biological samples, such as plasma, urine, or tissue homogenates . Its distinct mass shift of +4.02 g/mol relative to the analyte enables unambiguous detection and integration of separate MS peaks [1], while its nearly identical physicochemical properties ensure it co-elutes with the target analyte, accurately correcting for matrix effects and ionization variability . This application is critical in studies involving the metabolism, distribution, or exposure assessment of NSC 1940, which is a known reagent in the synthesis of PDE4 inhibitors and α-trifluoromethyl-amines .

Stable Isotope Dilution Assay for Process Control and Quality Assurance in Chemical Synthesis

In industrial settings where cyclopropyl methyl ketone is used as a reagent, such as in the synthesis of PDE4 inhibitors, NSC 1940-d4 can be employed as an internal standard in a stable isotope dilution assay (SIDA) for process monitoring and quality control . By spiking a known amount of NSC 1940-d4 into a reaction mixture sample prior to extraction and GC-MS or LC-MS analysis, the concentration of unreacted starting material or product can be accurately determined, independent of sample-to-sample recovery variations [1]. This application is validated by the high isotopic purity (≥98% atom D) of the standard, which minimizes measurement error .

Differentiation from Alternative Deuterated Standards in Method Development

During the initial stages of method development, researchers should evaluate and differentiate between available deuterated internal standards, such as NSC 1940-d4 and NSC 1940-d8 . The selection of NSC 1940-d4 is based on the specific requirement for a d4-labeled compound rather than a d8-labeled one, which may offer a different mass shift and chromatographic retention profile [1]. The decision to procure NSC 1940-d4 over its -d8 analog may be driven by factors such as availability, cost, or the need to avoid potential isotope effects on chromatographic retention that could arise from full deuteration, thereby ensuring optimal co-elution and method performance .

Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis in research matrices
Deuterium labeling for mass shift
Co-elution and matrix-effect correction
Process monitoring in chemical synthesis
Isotopic purity and structural specificity
Recovery-independent quantification
Method development and ISTD selection
Deuteration pattern (d4 vs d8)
Chromatographic retention and method robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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